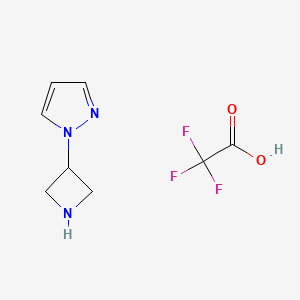
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
Descripción general
Descripción
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, also known as AZT-TFAA, is a novel pyrazole trifluoroacetate derivative with potential applications in the field of medicinal chemistry. It is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral. AZT-TFAA has been studied extensively in the laboratory, and its potential as a therapeutic agent is being explored.
Aplicaciones Científicas De Investigación
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied extensively in the laboratory, and its potential applications in the field of medicinal chemistry are being explored. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied for its potential to act as a drug delivery vehicle for other therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. Furthermore, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in laboratory experiments include its high potency, low toxicity, and ability to target specific enzymes and transcription factors. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its relatively short half-life and its potential to cause adverse effects in some animal models.
Direcciones Futuras
Future research on 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate should focus on further exploring its potential applications in the field of medicinal chemistry. In particular, further studies should be conducted to determine its efficacy in treating various diseases and conditions. Additionally, research should be conducted to investigate its potential as a drug delivery vehicle for other therapeutic agents. Furthermore, research should be conducted to further elucidate its mechanism of action and to identify potential side effects. Finally, research should be conducted to investigate the potential of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate to be used in combination with other therapeutic agents.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSOLLOZYYJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
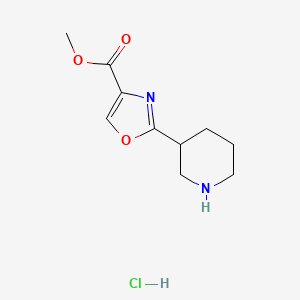
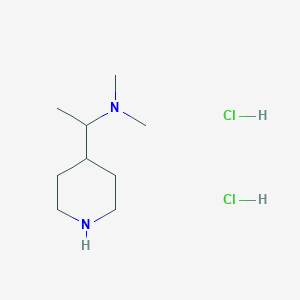
![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
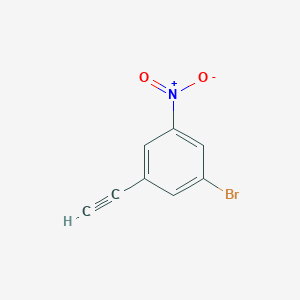
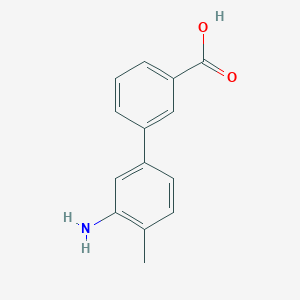
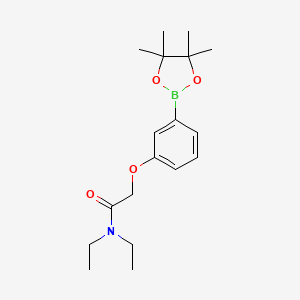
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
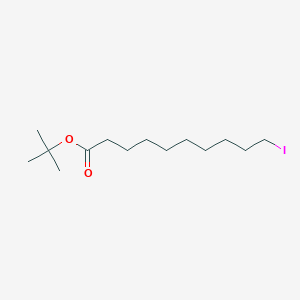
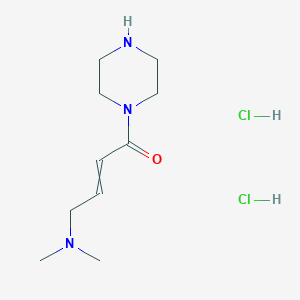
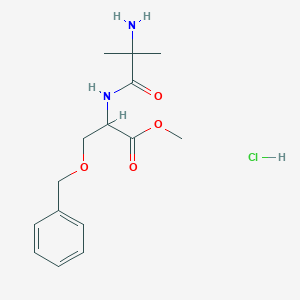
![4-[3-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416046.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)